The synthesis of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline typically involves the condensation reaction between appropriate benzyl and chlorophenoxy derivatives with o-phenylenediamine or other dicarbonyl compounds. Various methods have been reported for synthesizing quinoxaline derivatives, including:
Key parameters influencing the synthesis include:
The molecular structure of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline features:
2-Benzyl-3-(4-chlorophenoxy)quinoxaline can participate in various chemical reactions, including:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for quinoxaline derivatives like 2-Benzyl-3-(4-chlorophenoxy)quinoxaline is not fully elucidated but is believed to involve:
Research has shown that modifications on the quinoxaline core significantly affect its biological activity, with electron-withdrawing groups generally enhancing anticancer properties.
2-Benzyl-3-(4-chlorophenoxy)quinoxaline has several potential scientific applications:
Quinoxaline derivatives represent a privileged structural motif in medicinal chemistry due to their diverse biological activities and structural versatility. As benzopyrazine compounds, they consist of a benzene ring fused with a pyrazine ring, creating an electron-deficient planar heteroaromatic system capable of diverse molecular interactions. The compound 2-Benzyl-3-(4-chlorophenoxy)quinoxaline exemplifies this family with its specific substitutions at the C2 and C3 positions, offering a compelling case study in rational drug design [4] [7]. This molecule features a benzyl group at C2 and a 4-chlorophenoxy moiety at C3, creating a distinct electronic profile that influences its potential biological interactions. With the molecular formula C₂₁H₁₅ClN₂O and molecular weight of 346.81 g/mol [1] [2], it occupies a strategic space in the exploration of nitrogen-containing heterocycles for pharmaceutical applications. The structural features of this compound enable multiple interaction modes with biological targets, including hydrogen bonding through nitrogen atoms, hydrophobic interactions via aromatic rings, and π-π stacking capabilities, making it a versatile scaffold for medicinal chemistry optimization [4].
Table 1: Core Identification Data for 2-Benzyl-3-(4-chlorophenoxy)quinoxaline
Property | Value/Identifier |
---|---|
CAS Registry Number | 551931-13-6 |
Molecular Formula | C₂₁H₁₅ClN₂O |
Molecular Weight | 346.81 g/mol |
IUPAC Name | 2-Benzyl-3-(4-chlorophenoxy)quinoxaline |
SMILES String | ClC1=CC=C(OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C=C1 |
Purity Specification | 95.00% |
The quinoxaline core serves as a fundamental pharmacophore in numerous biologically active compounds due to its distinct electronic properties and planar configuration. This bicyclic system enables multiple binding modalities with biological targets: the pyrazine nitrogens serve as hydrogen bond acceptors, the aromatic system facilitates π-π stacking interactions, and the entire heterocyclic system can participate in charge-transfer complexes [4] [7]. The planarity of the quinoxaline ring allows for intercalation into DNA, a mechanism exploited by several anticancer antibiotics such as echinomycin and levomycin, which contain quinoxaline moieties [4] [6]. These natural products demonstrate how the quinoxaline scaffold can be integrated into complex molecular architectures to target specific biological processes.
The structural rigidity of the quinoxaline core provides a stable platform for functional group attachment while maintaining predictable spatial orientation of substituents. This characteristic is crucial for structure-activity relationship studies, as modifications at the C2 and C3 positions can be systematically explored without significant conformational ambiguity [7]. Additionally, the electron-deficient nature of the pyrazine ring makes quinoxaline derivatives suitable for charge-based interactions with biological macromolecules, particularly enzymes with electron-rich binding pockets [4]. The synthetic accessibility of quinoxalines through various methods, including the condensation of o-phenylenediamines with dicarbonyl compounds, further enhances their utility in drug discovery programs [4] [6]. This versatility has led to quinoxaline derivatives being incorporated into compounds targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Quinoxaline derivatives demonstrate an extraordinary spectrum of pharmacological activities, with documented effects against numerous disease targets. The biological profile of these compounds is significantly enhanced by strategic substitutions at various positions on the quinoxaline core [6]. Specifically, antimicrobial activity has been observed in numerous quinoxaline derivatives, including 2-[4-arylidene hydrazinocarbonyl)aniline]-3-methyl quinoxalines and quinoxaline-1,4-di-N-oxide derivatives, which exhibit efficacy against both gram-positive and gram-negative bacteria [6]. Remarkably, certain derivatives have demonstrated potent antitubercular activity, with some compounds inhibiting Mycobacterium tuberculosis at rates exceeding 99% [6] [7].
In oncology, quinoxaline derivatives have emerged as promising anticancer scaffolds. Compounds such as 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-diones exhibit significant anti-proliferative effects against various cancer cell lines [6]. The mechanism of action often involves DNA intercalation, topoisomerase inhibition, or hypoxia-selective cytotoxicity, particularly in derivatives featuring quinoxaline di-N-oxide functionalities [4] [6]. Beyond antimicrobial and anticancer activities, quinoxaline derivatives also demonstrate significant antiviral potential, with some compounds showing activity against herpes virus through DNA-binding properties [6]. Additionally, anti-inflammatory effects have been documented for specific quinoxaline derivatives, further expanding their therapeutic relevance [6] [9]. The structural diversity achievable through various substitutions at the C2 and C3 positions enables fine-tuning of these pharmacological properties for specific therapeutic applications.
The strategic functionalization at C2 and C3 positions of the quinoxaline scaffold represents a critical approach for modulating biological activity and physicochemical properties. These positions are electronically distinct and offer different steric environments, enabling the creation of diverse analogs with tailored biological profiles [7]. The C2 position is particularly responsive to electronic modifications, while the C3 position offers significant opportunities for steric modulation through various substituents. In 2-Benzyl-3-(4-chlorophenoxy)quinoxaline, the benzyl group at C2 provides enhanced lipophilicity and potential for hydrophobic interactions with biological targets, while the 4-chlorophenoxy group at C3 introduces both steric bulk and an electron-withdrawing character [1] [2].
The benzyl substitution at C2 creates a flexible tether to an aromatic system, allowing for conformational adaptability when interacting with binding pockets of varying dimensions. This flexibility can be advantageous for accommodating structural variations in target proteins [7]. Simultaneously, the 4-chlorophenoxy moiety at C3 introduces a dipole moment and directionality that can influence binding orientation. The chlorine atom serves as a moderate electron-withdrawing group that can enhance intermolecular interactions through halogen bonding with biological targets, particularly oxygen atoms in protein backbones or carbonyl groups [2] [7]. The oxygen atom in the phenoxy linkage provides a hydrogen bond acceptor site and influences the electronic distribution across the entire phenoxy system.
Table 2: Synthetic Approaches to Quinoxaline Derivatives
Synthetic Method | Catalyst/Conditions | Reaction Time | Yield (%) | Green Chemistry Advantages |
---|---|---|---|---|
Clay-Catalyzed Condensation | Bentonite Clay K-10 (0.5 g), Ethanol, RT | 20 min | 92 | Recyclable catalyst, room temperature, aqueous workup |
Phosphate Catalyst Method | MAP/DAP/TSP (0.0006 g), EtOH | 60-90 min | 85-90 | Commercially available fertilizers as catalysts |
Lanthanide-Catalyzed Synthesis | Cerium(IV) ammonium nitrate (CAN), Water | 20 min | 90 | Water as solvent, no side products |
The combined effect of these substitutions creates a molecule with balanced lipophilicity (LogP ≈ 4.92 as seen in related compounds) [8], potentially facilitating membrane permeability while retaining sufficient solubility for biological interactions. This balance is crucial for oral bioavailability and cellular penetration, particularly for targets located intracellularly [7]. The presence of the chlorophenoxy group also introduces potential for metabolic resistance, as the chlorine atom can block common sites of oxidative metabolism on aromatic rings, potentially extending the compound's half-life in vivo [2] [7]. Rational modification at these positions continues to be an active area of research in quinoxaline chemistry, with the goal of optimizing pharmacokinetic properties while maintaining or enhancing target engagement.
Table 3: Structural Derivatives of Quinoxaline with Pharmacological Significance
Quinoxaline Derivative | Key Structural Features | Documented Pharmacological Activity |
---|---|---|
Brimonidin (Alphagan®) | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | Treatment of open-angle glaucoma [6] |
2,3-Bis(bromomethyl)-5,10-benzo[g]quinoxalinedione | Dibrominated tricyclic quinone structure | Cytotoxic agent with hypoxic cytotoxicity [6] |
6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-diones | Chloro-substituted with pyridyl groups | Potent anti-proliferative activity [6] |
Pyridine-2-carboxylic acid N-(7-fluoro-pyrrolo[1,2-a]quinoxalin-4-yl) hydrazide | Fluorinated pyrroloquinoxaline hybrid | Active against breast and colon cancer lines [6] |
The exploration of C2/C3 functionalization extends beyond simple substituents to include complex hybrid systems. Recent approaches have developed pyrrolo[1,2-α]quinoxalines using iron catalysis with 1-(2-aminophenyl)pyrroles and cyclic ethers [7]. These sophisticated synthetic methods enable the creation of molecular hybrids that combine the pharmacological advantages of quinoxaline with those of other bioactive systems. Such innovations highlight the continuing relevance of quinoxaline functionalization in modern medicinal chemistry, particularly as researchers seek compounds with improved selectivity and reduced off-target effects for challenging therapeutic areas including oncology and antimicrobial resistance. The specific combination of benzyl and chlorophenoxy substituents in 2-Benzyl-3-(4-chlorophenoxy)quinoxaline represents a calculated approach to leverage both steric and electronic effects for enhanced biological activity [1] [7].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5